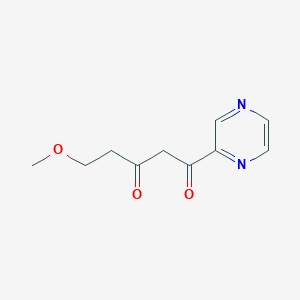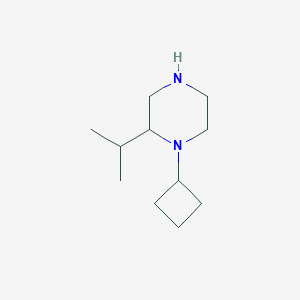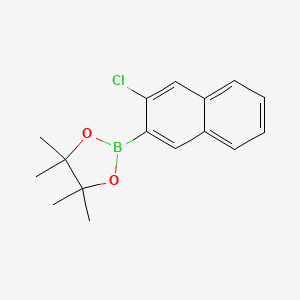![molecular formula C9H13N3 B13631696 N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine typically involves the reaction of 2-(pyrimidin-2-yl)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neuronal nitric oxide synthase by binding to its heme domain, thereby preventing the production of nitric oxide . This interaction is crucial for its potential therapeutic effects in neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-2-yl)ethylcyclopropanamine
- 2-(pyrimidin-2-yl)ethylamine
- Cyclopropanecarboxylic acid derivatives
Uniqueness
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-(2-pyrimidin-2-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H13N3/c1-5-11-9(12-6-1)4-7-10-8-2-3-8/h1,5-6,8,10H,2-4,7H2 |
InChI-Schlüssel |
QGPLWFMXONXCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


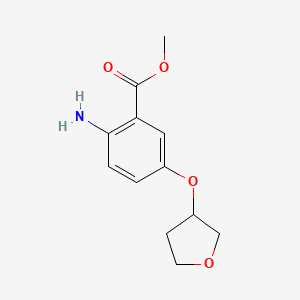
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
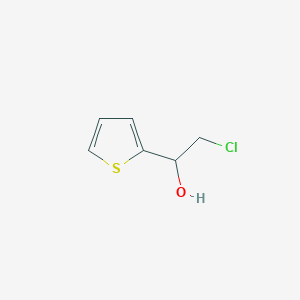
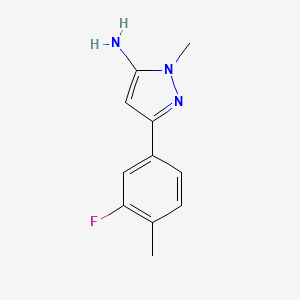
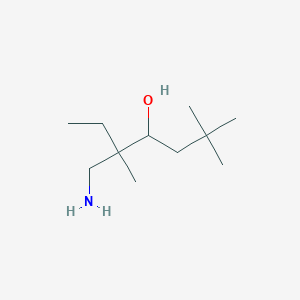
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)
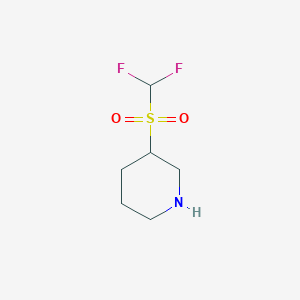

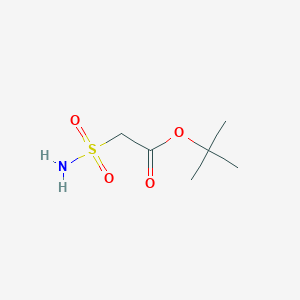
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
